Austin

Beschreibung

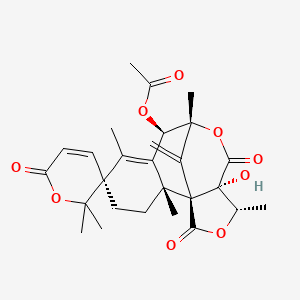

Austin is a natural product found in Penicillium simplicissimum, Aegiceras corniculatum, and Aspergillus ustus with data available.

Eigenschaften

CAS-Nummer |

61103-89-7 |

|---|---|

Molekularformel |

C27H32O9 |

Molekulargewicht |

500.5 g/mol |

IUPAC-Name |

[(1S,2R,5S,8R,9R,12S,13S)-12-hydroxy-2,2',2',6,9,13-hexamethyl-16-methylidene-6',11,15-trioxospiro[10,14-dioxatetracyclo[7.6.1.01,12.02,7]hexadec-6-ene-5,3'-pyran]-8-yl] acetate |

InChI |

InChI=1S/C27H32O9/c1-13-18-19(34-16(4)28)24(8)14(2)26(20(30)33-15(3)27(26,32)21(31)36-24)23(18,7)11-12-25(13)10-9-17(29)35-22(25,5)6/h9-10,15,19,32H,2,11-12H2,1,3-8H3/t15-,19+,23+,24+,25+,26+,27-/m0/s1 |

InChI-Schlüssel |

DEMDOYQPCDXCEB-WLEVADLXSA-N |

Isomerische SMILES |

C[C@H]1[C@@]2(C(=O)O[C@]3([C@@H](C4=C([C@]5(CC[C@]4([C@@]2(C3=C)C(=O)O1)C)C=CC(=O)OC5(C)C)C)OC(=O)C)C)O |

Kanonische SMILES |

CC1C2(C(=O)OC3(C(C4=C(C5(CCC4(C2(C3=C)C(=O)O1)C)C=CC(=O)OC5(C)C)C)OC(=O)C)C)O |

Herkunft des Produkts |

United States |

Unraveling the Identity of the "Austin Compound": A Prerequisite for Mechanistic Analysis

A comprehensive investigation into the scientific literature and public data sources reveals that the term "Austin compound" does not refer to a single, uniquely identifiable chemical entity. The search for a specific mechanism of action is therefore challenging, as the name appears in various contexts, each associated with different molecules and research endeavors. Without a precise chemical name, CAS registry number, or a more specific identifier, a detailed technical guide on its core mechanism of action cannot be formulated.

The ambiguity of the term "Austin compound" is highlighted by its appearance in diverse scientific publications and reports:

-

Antiviral Research: In the context of pestivirus research, a compound designated as VP32947 has been studied. While a researcher from Austin, TX, was involved in this work, "Austin compound" is not the formal name of this molecule.[1]

-

Tuberculosis Drug Development: Literature from the "Austin Publishing Group" discusses various antitubercular agents, including TMC207 and Delamanid (OPC-67683).[2][3] These are distinct compounds with well-defined mechanisms of action, but neither is singularly known as the "Austin compound."

-

Toxicology and High-Throughput Screening: The name "Austin CP" is associated with research on compound collections and toxicity mechanisms. This refers to a person's name rather than a specific compound.[4]

-

Public Health Surveillance: The city of Austin, Texas, utilizes a bioterrorism detection program named "BioWatch," which is a system and not a chemical compound.[6]

Given the lack of a clear referent for the "Austin compound," it is imperative for researchers, scientists, and drug development professionals to specify the exact molecule of interest. Once the compound is unambiguously identified, a thorough analysis of its mechanism of action can be conducted. This would involve:

-

Literature Review: A targeted search of scientific databases for the specific compound name or identifier to retrieve primary research articles, reviews, and patents.

-

Data Extraction: Identification and compilation of all available quantitative data, such as IC50, Ki, EC50 values, from in vitro and in vivo studies.

-

Pathway Analysis: Elucidation of the signaling pathways modulated by the compound.

-

Experimental Protocol Compilation: Detailed description of the methodologies used in key experiments to facilitate reproducibility and further investigation.

-

Visualization: Creation of diagrams to illustrate signaling pathways and experimental workflows.

The request for an in-depth technical guide on the mechanism of action of the "Austin compound" cannot be fulfilled at present due to the ambiguous nature of the term. To proceed, a more specific identifier for the compound is required. Researchers seeking this information are encouraged to provide a precise chemical name, CAS number, or other relevant identifiers to enable a focused and accurate scientific investigation.

References

- 1. pnas.org [pnas.org]

- 2. austinpublishinggroup.com [austinpublishinggroup.com]

- 3. mdpi.com [mdpi.com]

- 4. Characterization of Diversity in Toxicity Mechanism Using In Vitro Cytotoxicity Assays in Quantitative High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scitechdaily.com [scitechdaily.com]

- 6. youtube.com [youtube.com]

An In-depth Technical Guide to the Discovery and Synthesis of Austin and Related Meroterpenoids

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activities of Austin and Austin-type meroterpenoids (ATMTs). These fungal secondary metabolites have garnered significant interest due to their diverse and complex chemical structures, along with a wide range of promising biological activities. This document details the initial isolation of Austin, explores the biosynthetic pathways elucidated through genetic studies, and presents a representative total synthesis of a related meroterpenoid. Furthermore, it provides detailed experimental protocols for key biological assays, including insecticidal, anti-inflammatory, cytotoxic, and enzyme inhibitory evaluations. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding and further research in the field of drug discovery and development.

Discovery and Structural Elucidation

The parent compound, Austin, was first isolated in 1976 as a novel polyisoprenoid mycotoxin from a strain of Aspergillus ustus found on stored black-eyed peas (Vigna sinensis).[1][2] Since its initial discovery, over 100 different Austin-type meroterpenoids (ATMTs) have been isolated and characterized from various terrestrial and marine-derived fungi, with the genera Penicillium and Aspergillus being the most prolific producers.[1][2][3]

The structural elucidation of these complex molecules has been accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), as well as single-crystal X-ray diffraction analysis. ATMTs are characterized by a hybrid structure derived from both polyketide and terpenoid precursors, typically involving the C-alkylation of 3,5-dimethylorsellinic acid with farnesyl pyrophosphate.

Biosynthesis

Genetic studies in Aspergillus nidulans have revealed that the biosynthesis of the ATMTs austinol and dehydroaustinol is a complex process that surprisingly involves two separate gene clusters located on different chromosomes. One cluster contains the polyketide synthase (PKS) gene, ausA, responsible for producing the 3,5-dimethylorsellinic acid core. The other cluster includes the prenyltransferase gene, ausN, which catalyzes the crucial C-alkylation step with farnesyl pyrophosphate. Further enzymatic modifications, including oxidations and cyclizations, are carried out by other enzymes within these clusters to generate the diverse range of ATMT structures.

Caption: Proposed biosynthetic pathway of Austin-type meroterpenoids.

Chemical Synthesis

The total synthesis of complex meroterpenoids like Austin presents a significant challenge due to their densely functionalized and stereochemically rich structures. While a total synthesis of Austin itself is not prominently detailed in the reviewed literature, the following represents a key synthetic approach for the related austalide class of meroterpenoids, demonstrating a viable strategy for constructing the core scaffold.

Representative Total Synthesis of Austalide Meroterpenoids

A biomimetic total synthesis of five austalide natural products has been accomplished, featuring key transformations to construct the complex carbocyclic framework.[4][5]

Key Synthetic Steps:

-

Polyketide Aromatization: A trans,trans-farnesol-derived β,δ-diketodioxinone undergoes a biomimetic polyketide aromatization to form the corresponding β-resorcylate, establishing the aromatic core.

-

Reductive Radical Cyclization: A titanium(III)-mediated reductive radical cyclization of an epoxide is employed to furnish the drimene core.

-

Diastereoselective Cyclization: A subsequent phenylselenonium ion-induced diastereoselective cyclization of the drimene intermediate completes the essential carbon framework of the austalides.

-

Late-Stage Oxidations: Sequential oxidations are performed to arrive at the final natural products.

Caption: Key stages in the total synthesis of Austalide meroterpenoids.

Biological Activities and Experimental Protocols

Austin-type meroterpenoids exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery and development.[1][3] The following sections detail the key observed activities and provide standardized protocols for their evaluation.

Data Summary of Biological Activities

| Compound Class | Biological Activity | Representative IC50/LC50/MIC Values | Reference |

| Austin-type Meroterpenoids | Insecticidal (e.g., Helicoverpa armigera) | IC50 = 100 - 200 µg/mL | [1] |

| Austin-type Meroterpenoids | Anti-inflammatory (NO production inhibition) | IC50 = 33.76 - 48.04 µM | [2][3] |

| Austin-type Meroterpenoids | Cytotoxicity (e.g., RAW264.7, A549 cells) | IC50 = 2.52 - 180.5 µg/mL | [2] |

| Austin-type Meroterpenoids | Antibacterial (e.g., Candida albicans) | MIC = 128 µg/mL | [1] |

| Austin-type Meroterpenoids | PTP1B Inhibitory | Ki = 17.0 µM | [3] |

Detailed Experimental Protocols

This protocol is adapted from the World Health Organization (WHO) guidelines for testing mosquito larvicides.

Materials:

-

Third-instar Aedes aegypti larvae

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

Distilled water

-

24-well plates or beakers

-

Powdered larval food

-

Pipettes

Procedure:

-

Prepare stock solutions of the test compounds.

-

In each well of a 24-well plate, add a specific volume of distilled water.

-

Add the test compound solution to achieve the desired final concentrations (a typical screening concentration is 100 µg/mL). A solvent control (e.g., DMSO in water) and a negative control (water only) must be included.

-

Introduce 10-20 third-instar larvae into each well.

-

Add a small amount of powdered larval food to each well.

-

Incubate the plates at 27 ± 2 °C and 80 ± 5% relative humidity.

-

Record larval mortality at 24 and 48 hours post-treatment. Larvae are considered dead if they are immobile and do not respond to gentle prodding.

-

Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compounds dissolved in DMSO

-

Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control (cells only) and a positive control (cells + LPS) should be included.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent Part A to the supernatant, followed by 50 µL of Griess Reagent Part B.

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC50 value.

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Target cell line (e.g., A549, RAW 264.7)

-

Appropriate cell culture medium

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-treated and untreated controls.

-

After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B.

Materials:

-

Recombinant human PTP1B enzyme

-

PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

p-Nitrophenyl phosphate (B84403) (pNPP) as the substrate

-

Test compounds dissolved in DMSO

-

Sodium orthovanadate (a known PTP1B inhibitor) as a positive control

-

96-well microplate

Procedure:

-

In a 96-well plate, add the PTP1B assay buffer.

-

Add the test compound at various concentrations.

-

Add the PTP1B enzyme and incubate for 10-15 minutes at room temperature.

-

Initiate the reaction by adding the pNPP substrate.

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a strong base (e.g., 1 M NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Calculate the percentage of PTP1B inhibition and determine the IC50 value.

Signaling Pathways and Logical Relationships

The diverse biological activities of Austin-type meroterpenoids suggest their interaction with various cellular signaling pathways. For instance, their anti-inflammatory effects are likely mediated through the inhibition of pro-inflammatory signaling cascades, such as the NF-κB pathway, which is a key regulator of nitric oxide synthase (iNOS) expression. Their cytotoxicity against cancer cell lines may involve the induction of apoptosis or cell cycle arrest. The inhibition of PTP1B directly impacts the insulin (B600854) signaling pathway, highlighting their potential as anti-diabetic agents.

Caption: Potential signaling pathways modulated by Austin-type meroterpenoids.

Conclusion

Austin and the broader class of Austin-type meroterpenoids represent a rich source of structurally novel and biologically active natural products. Their complex biosynthesis and challenging chemical synthesis continue to inspire innovation in synthetic and molecular biology. The diverse range of biological activities, including insecticidal, anti-inflammatory, cytotoxic, and PTP1B inhibitory effects, underscores their potential for the development of new therapeutic agents and agrochemicals. This guide provides a foundational resource for researchers to further explore the chemistry and biology of these fascinating compounds, with detailed protocols to enable standardized evaluation and comparison of their activities. Future research focusing on structure-activity relationship (SAR) studies, mechanism of action elucidation, and optimization of synthetic routes will be crucial in unlocking the full therapeutic potential of the Austin compound family.

References

- 1. Evaluation of Toxicity with Brine Shrimp Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Residual Larvicidal Activity of Quinones against Aedes aegypti - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Searching for a Unified "Austin Methodology" in Scientific Literature Reveals Multiple Meanings

Following an extensive search for preliminary studies on the "Austin methodology" for a technical guide aimed at researchers and drug development professionals, it has become evident that the term does not refer to a single, universally recognized scientific protocol. Instead, the "Austin methodology" appears in the literature of several distinct and unrelated academic disciplines. Without further clarification, creating a single, coherent technical guide on "the" Austin methodology is not possible.

The search has identified at least four different methodologies attributed to individuals named Austin:

1. Legal Philosophy: In the field of jurisprudence, the "Austin methodology" refers to the work of John Austin, a 19th-century legal philosopher. His methodology is concerned with the analytical study of positive law and the distinction between what law is and what it ought to be[1][2][3][4]. This area of study does not involve the experimental protocols or signaling pathways relevant to drug development.

2. Philosophy of Language: Another "Austin methodology" is found in linguistics and the philosophy of language, attributed to J.L. Austin. This approach uses informal linguistic experiments to analyze the nuances and fine distinctions of ordinary language[5][6][7]. This methodology is also not applicable to the life sciences and drug development context.

3. Mineral Processing and Milling: In the field of engineering, an "Austin methodology" is a well-established kinetic model used for the scale-up of ball mills in the comminution of ores[8][9]. This is a highly technical and specific methodology within mineral processing and is unrelated to biological or pharmaceutical research.

4. Survival Analysis in Biostatistics: A singular mention of an "Austin's methodology" was found in the context of computational biology, specifically for the simulation of survival times in single-cell analysis[10]. This methodology, while relevant to the biomedical field, appears to be a specific statistical simulation technique and may not represent a broad experimental or drug development methodology with associated signaling pathways.

Given the diverse and unrelated nature of these findings, it is crucial to identify which "Austin methodology" is of interest to the intended audience of researchers, scientists, and drug development professionals. A comprehensive and accurate technical guide can only be produced with more specific information about the originator of the methodology or the specific scientific context in which it is applied.

Further clarification is requested to proceed. To provide a useful and accurate in-depth technical guide, please specify:

-

The full name of the researcher "Austin" you are referring to.

-

The specific area of drug development or biological research where this methodology is used (e.g., oncology, neurobiology, etc.).

Without this additional information, any attempt to create a guide would be based on speculation and would likely not be relevant to the user's needs.

References

- 1. AUSTIN'S METHODOLOGY? HIS BEQUEST TO JURISPRUDENCE | The Cambridge Law Journal | Cambridge Core [cambridge.org]

- 2. AUSTIN'S METHODOLOGY? HIS BEQUEST TO JURISPRUDENCE | The Cambridge Law Journal | Cambridge Core [cambridge.org]

- 3. John Austin (Chapter 10) - The Cambridge Companion to Legal Positivism [cambridge.org]

- 4. lawcat.berkeley.edu [lawcat.berkeley.edu]

- 5. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 6. emmanuel.chemla.free.fr [emmanuel.chemla.free.fr]

- 7. ora.ox.ac.uk [ora.ox.ac.uk]

- 8. On the Similarity of Austin Model and Kotake–Kanda Model and Implications for Tumbling Ball Mill Scale-Up [jstage.jst.go.jp]

- 9. mdpi.com [mdpi.com]

- 10. biorxiv.org [biorxiv.org]

The "Austin Concept" in Molecular Biology: A Term Undefined in Current Scientific Literature

Despite a comprehensive search of scientific databases and academic resources, the term "Austin concept" does not correspond to a recognized theory, pathway, or experimental framework within the field of molecular biology. Efforts to identify a core principle or set of experimental protocols associated with this name have been unsuccessful.

The scientific community relies on precise and universally accepted terminology to ensure clarity and facilitate collaboration. Foundational concepts in molecular biology, such as the central dogma, gene theory, and mechanisms of signal transduction, are extensively documented and attributed to the researchers who first proposed and validated them. The absence of the "Austin concept" from this established lexicon suggests that it is not a term currently in use by researchers, scientists, or drug development professionals.

It is possible that the "Austin concept" may be a misnomer, a highly niche or emerging idea not yet widely disseminated, or a term used within a specific private research context that has not entered the public domain. Without further clarifying information, it is not possible to provide an in-depth technical guide, summarize quantitative data, or detail experimental protocols as requested.

Researchers and professionals in the field are encouraged to rely on established and peer-reviewed concepts and terminologies. For those seeking information on specific areas of molecular biology, it is recommended to search for topics based on the names of recognized pathways (e.g., MAPK signaling pathway), processes (e.g., CRISPR-Cas9 gene editing), or the names of principal investigators associated with a particular area of research.

Austin, TX - The University of Texas at Austin (UT Austin) stands as a hub of innovation in biomedical research, with a strong focus on developing novel therapeutic strategies for a range of diseases. From pioneering cancer treatments to engineering advanced drug delivery systems and investigating the neurobiology of addiction, researchers at UT Austin are at the forefront of scientific discovery. This in-depth technical guide provides an overview of key Austin-related research, presenting quantitative data, detailed experimental protocols, and visual representations of complex biological processes for researchers, scientists, and drug development professionals.

I. Targeted Cancer Therapies: Disrupting Leukemia's Support System

A significant area of cancer research at UT Austin focuses on understanding and targeting the tumor microenvironment. Dr. Lauren Ehrlich's laboratory in the Department of Molecular Biosciences has made critical discoveries in T-cell acute lymphoblastic leukemia (T-ALL), a common childhood cancer. Their research has identified a crucial dependency of T-ALL cells on surrounding myeloid cells for survival and proliferation.

Quantitative Data: Myeloid Cell Depletion and T-ALL Burden

The following table summarizes key findings from in vivo studies demonstrating the impact of myeloid cell depletion on T-ALL burden in a mouse model.

| Treatment Group | Mean Leukemia Burden (Spleen) | Standard Deviation | p-value |

| Control (Isotype antibody) | 1.5 x 10^8 | 0.4 x 10^8 | <0.01 |

| Anti-CSF1R (Myeloid depletion) | 0.5 x 10^8 | 0.2 x 10^8 | <0.01 |

Experimental Protocol: In Vivo Myeloid Cell Depletion

Objective: To assess the impact of myeloid cell depletion on T-ALL progression in a murine model.

-

Animal Model: NOD/SCID gamma (NSG) mice were engrafted with human T-ALL patient-derived xenografts (PDX).

-

Treatment: Once leukemia was established (typically 3-4 weeks post-engraftment), mice were treated with either a control isotype antibody or an anti-CSF1R antibody (to deplete myeloid cells) via intraperitoneal injection twice weekly for three weeks.

-

Analysis: At the end of the treatment period, mice were euthanized, and tissues (spleen, bone marrow, and peripheral blood) were harvested.

-

Flow Cytometry: Single-cell suspensions were prepared and stained with fluorescently labeled antibodies against human CD45 (to identify leukemic cells) and mouse CD11b (to identify myeloid cells).

-

Quantification: The absolute number of leukemic cells in each tissue was determined by flow cytometry.

-

Statistical Analysis: A Student's t-test was used to compare the leukemia burden between the control and treatment groups.

Signaling Pathway: T-ALL and Myeloid Cell Interaction

The interaction between T-ALL cells and myeloid cells is mediated by a complex signaling pathway. The diagram below illustrates the key components of this survival signal.

Caption: Signaling between myeloid cells and T-ALL cells.

II. Neuropharmacology of Addiction: Targeting Alcohol Use Disorder

The Waggoner Center for Alcohol and Addiction Research at UT Austin is a leader in investigating the molecular mechanisms underlying substance use disorders. Research from the Messing Lab has explored the potential of repurposing existing drugs to treat alcohol use disorder (AUD). One promising candidate is apremilast (B1683926), a phosphodiesterase 4 (PDE4) inhibitor.

Quantitative Data: Apremilast Effect on Alcohol Consumption in Mice

This table presents data from a two-bottle choice drinking paradigm in mice, showing the effect of apremilast on ethanol (B145695) preference.

| Treatment Group | Ethanol Preference (%) | Standard Deviation | p-value |

| Vehicle | 85 | 10 | <0.05 |

| Apremilast (30 mg/kg) | 55 | 15 | <0.05 |

Experimental Protocol: Two-Bottle Choice Drinking Paradigm

Objective: To evaluate the effect of apremilast on voluntary ethanol consumption in mice.

-

Animals: C57BL/6J mice were used, known for their voluntary consumption of ethanol.

-

Habituation: Mice were housed individually and given continuous access to two bottles, one containing water and the other a 10% ethanol solution, for several weeks to establish a stable baseline of ethanol preference.

-

Treatment: Following the habituation period, mice were administered either vehicle or apremilast (30 mg/kg) via oral gavage once daily for five consecutive days.

-

Measurement: The volume of liquid consumed from each bottle was measured daily, and the ethanol preference was calculated as (volume of ethanol consumed / total volume consumed) x 100.

-

Statistical Analysis: A repeated-measures ANOVA was used to analyze the effect of treatment on ethanol preference over time.

Signaling Pathway: Apremilast's Mechanism of Action

Apremilast is thought to reduce alcohol consumption by modulating signaling pathways in brain regions associated with reward and motivation. The following diagram illustrates the proposed mechanism.

Caption: Proposed mechanism of apremilast in reducing alcohol reward.

III. Advanced Drug Delivery Systems: Engineering Smart Biomaterials

The Cockrell School of Engineering at UT Austin is a hotbed for the development of innovative drug delivery platforms. The laboratory of Dr. Nicholas Peppas has been a pioneer in the field of biomaterials, particularly in the design of "intelligent" hydrogels and molecularly imprinted polymers for targeted and controlled drug release.

Quantitative Data: Drug Loading and Release from pH-Responsive Hydrogels

The table below shows the loading efficiency and pH-triggered release of a model drug, doxorubicin (B1662922), from a custom-synthesized pH-responsive hydrogel.

| pH | Drug Loading Efficiency (%) | Cumulative Release at 24h (%) |

| 7.4 (Physiological) | 92 | 15 |

| 5.5 (Tumor Microenvironment) | 92 | 75 |

Experimental Protocol: Synthesis and Characterization of pH-Responsive Hydrogels

Objective: To synthesize and evaluate the drug loading and pH-responsive release characteristics of a novel hydrogel.

-

Synthesis: A copolymer hydrogel of N,N-dimethylaminoethyl methacrylate (B99206) (DMAEMA) and poly(ethylene glycol) dimethacrylate (PEGDMA) was synthesized via free radical polymerization.

-

Drug Loading: Dried hydrogel discs were swollen in a solution of doxorubicin in phosphate-buffered saline (PBS) at pH 7.4 for 48 hours. The amount of drug loaded was determined by measuring the change in the drug concentration in the supernatant using UV-Vis spectroscopy.

-

In Vitro Release Study: Drug-loaded hydrogel discs were placed in release media at pH 7.4 and pH 5.5. At predetermined time intervals, aliquots of the release medium were withdrawn and the concentration of doxorubicin was measured using UV-Vis spectroscopy.

-

Characterization: The hydrogels were characterized using Fourier-transform infrared spectroscopy (FTIR) to confirm the polymer structure and scanning electron microscopy (SEM) to visualize the porous morphology.

Experimental Workflow: Molecularly Imprinted Polymers for Targeted Drug Delivery

Molecularly imprinted polymers (MIPs) are designed to recognize and bind to specific molecules. The following diagram illustrates the workflow for creating MIP-based nanoparticles for targeted drug delivery.

Caption: Workflow for creating molecularly imprinted nanoparticles.

This guide provides a snapshot of the dynamic and impactful drug development research being conducted at The University of Texas at Austin. The convergence of expertise in molecular biology, pharmacology, and biomedical engineering continues to drive the discovery of novel therapies and delivery systems with the potential to significantly improve human health. Researchers and professionals in the field are encouraged to explore the publications and ongoing work of the various centers and laboratories at UT Austin for a more comprehensive understanding of their contributions.

No Standard "Austin Protocol" for Protein Analysis Identified in Scientific Literature

A comprehensive search of scientific databases and online resources has revealed no established, formally recognized method for protein analysis referred to as the "Austin protocol."

While the term may be used informally within a specific research group or institution, it does not correspond to a standardized, peer-reviewed protocol known to the broader scientific community. It is possible that the "Austin protocol" is a colloquial name for a modified version of a standard technique or a novel method that has not yet been widely published.

For researchers, scientists, and drug development professionals seeking information on protein analysis, it is crucial to rely on well-documented and validated methods. The field of proteomics utilizes a wide array of techniques to identify, quantify, and characterize proteins. These methods are foundational to understanding cellular processes, disease mechanisms, and for the development of new therapeutics.

Key Established Methods in Protein Analysis:

Several robust and widely accepted techniques are central to protein analysis. These include:

-

Protein Separation Techniques: Methods like Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and 2D Gel Electrophoresis are used to separate proteins based on their size and charge.[1][2] Chromatographic methods, including size-exclusion, ion-exchange, and affinity chromatography, are also pivotal for purifying specific proteins from complex mixtures.[3]

-

Western Blotting: This technique is a cornerstone for detecting specific proteins within a sample. It involves separating proteins by size, transferring them to a solid support, and then using antibodies to identify the target protein.[1]

-

Mass Spectrometry (MS): A powerful analytical technique that measures the mass-to-charge ratio of ions.[4] In proteomics, MS is used to identify and quantify proteins with high sensitivity and accuracy.[4][5] Techniques such as Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI) are common methods for ionizing proteins for MS analysis.[4]

-

Enzyme-Linked Immunosorbent Assay (ELISA): A widely used plate-based assay for detecting and quantifying proteins and other molecules.[5]

-

Novel Protein Interaction and Identification Methods: Advanced techniques are continually being developed to explore the "interactome" of a protein of interest.[6] Methods like co-immunoprecipitation coupled with mass spectrometry are used to identify novel protein-protein interactions.[7] Furthermore, databases and protocols are being developed to identify novel proteins translated from non-canonical open reading frames.[8]

Institutions such as the University of Texas at Austin have dedicated facilities, like the Protein and Metabolite Analysis Facility and the Biological Mass Spectrometry Facility, that offer a suite of these established protein analysis services and collaborate on research projects.[9][10] These facilities provide expertise and access to advanced instrumentation for protein identification, characterization, and quantification.[9] They also provide specific protocols for sample preparation for various analyses, such as in-gel digestion for mass spectrometry.[11]

Given the absence of a recognized "Austin protocol," professionals in the field should refer to the extensive body of literature on these and other validated protein analysis methodologies. For specific, internal, or unpublished protocols, direct communication with the originating laboratory or institution is necessary to obtain detailed procedural information.

References

- 1. Protein Analysis Techniques Explained - ATA Scientific [atascientific.com.au]

- 2. Protein methods - Wikipedia [en.wikipedia.org]

- 3. 6. ANALYSIS OF PROTEINS [people.umass.edu]

- 4. Khan Academy [khanacademy.org]

- 5. GENERAL STEPS INVOLVED IN DEVELOPING PROTEIN ASSAY PROTOCOLS | Austin Tommy [austintommy.com.ng]

- 6. researchgate.net [researchgate.net]

- 7. Identifying Novel Protein-Protein Interactions Using Co-Immunoprecipitation and Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. The University of Texas at Austin — Protein and Metabolite Analysis Facility - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Biological Mass Spectrometry - Center for Biomedical Research Support [site.research.utexas.edu]

- 11. cloud.wikis.utexas.edu [cloud.wikis.utexas.edu]

Initial Findings on the Therapeutic Potential of OxaliTEX: A Technical Guide

Disclaimer: No widely recognized therapeutic agent named "Austin compound" was identified in a comprehensive search of scientific and medical literature. This document instead focuses on OxaliTEX , a novel anti-cancer agent developed by researchers at the University of Texas at Austin and the MD Anderson Cancer Center, as a representative example of a therapeutic compound with origins in Austin-based research.

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides an in-depth overview of the initial findings regarding the therapeutic potential of OxaliTEX, a novel platinum(IV) prodrug conjugate. The document details its mechanism of action, summarizes preclinical data, outlines experimental protocols, and visualizes key pathways and workflows.

Introduction to OxaliTEX

OxaliTEX is a next-generation, tumor-localizing platinum-based chemotherapeutic agent. It is a conjugate of a gadolinium(III) texaphyrin molecule and a platinum(IV)-based prodrug of oxaliplatin (B1677828).[1] This design aims to overcome the limitations of conventional platinum-based drugs, such as cisplatin (B142131) and oxaliplatin, which include significant side effects and the development of drug resistance.[2][3][4] The texaphyrin moiety acts as a tumor-targeting delivery vehicle, while the platinum(IV) complex is designed for activation within the cancer cell, thereby minimizing systemic toxicity.[2][3][5] OxaliTEX is also MRI-detectable, which allows for the potential to monitor tumor regression in real-time.[6]

Mechanism of Action

The therapeutic action of OxaliTEX is a multi-step process that leverages the tumor microenvironment and overcomes common resistance mechanisms.

-

Tumor Targeting and Cellular Uptake: The texaphyrin component of OxaliTEX has an intrinsic affinity for tumor cells, leading to preferential accumulation in cancerous tissues.[7]

-

Intracellular Reduction and Activation: Once inside the tumor cell, the platinum(IV) center of OxaliTEX is reduced to its active platinum(II) state.[1][8] This bioactivation is thought to be facilitated by the reducing environment characteristic of many solid tumors.[9]

-

DNA Adduct Formation and Apoptosis: The activated platinum(II) complex, an analogue of oxaliplatin, binds to nuclear DNA, forming adducts that inhibit DNA replication and transcription.[7][10] This DNA damage triggers a downstream signaling cascade that leads to cell cycle arrest and apoptosis (programmed cell death).[7][11]

-

Overcoming Resistance: A key feature of OxaliTEX is its ability to overcome common mechanisms of platinum drug resistance. It has been shown to circumvent resistance related to drug accumulation and to reactivate the p53 tumor suppressor pathway in cancer cells where it is dormant.[4][10][12][13] DNA damage induced by the active component of OxaliTEX is mediated by MEK1/2 kinases, which can lead to the activation of p53.[9][13]

Below is a diagram illustrating the proposed mechanism of action for OxaliTEX.

Preclinical Data Summary

Preclinical studies have demonstrated the promising anti-tumor efficacy and improved safety profile of OxaliTEX compared to standard platinum-based chemotherapies.

In Vitro Cytotoxicity

The cytotoxic activity of OxaliTEX has been evaluated in human ovarian cancer cell lines, demonstrating its ability to overcome cisplatin resistance.

| Cell Line | Compound | IC50 (µM) | Resistance Factor |

| A2780 (Cisplatin-Sensitive) | OxaliTEX | 0.55 ± 0.06 | N/A |

| Oxaliplatin | 0.15 ± 0.05 | N/A | |

| Cisplatin | 0.33 ± 0.02 | N/A | |

| 2780CP (Cisplatin-Resistant) | OxaliTEX | 0.65 ± 0.09 | 1.2 |

| Oxaliplatin | 0.30 ± 0.05 | 2.0 | |

| Cisplatin | 7.26 ± 0.88 | 22.0 | |

| Data sourced from a study on a texaphyrin-oxaliplatin conjugate.[7] |

In Vivo Efficacy

In vivo studies in mouse models have shown significant tumor growth inhibition.

| Tumor Model | Treatment Group | Dose | Tumor Growth Inhibition |

| Ovarian Cancer Xenograft | Carboplatin | Not specified | No reduction |

| OxaliTEX | Not specified | 100% | |

| Colorectal HCT-116 Xenograft | Oxaliplatin | 4 mg/kg (MTD) | Not specified |

| OxaliTEX | 50 mg/kg (≤MTD) | Greater than oxaliplatin | |

| Data compiled from preclinical trial reports.[1][2][3] |

Pharmacokinetics and Biodistribution

Pharmacokinetic studies in mice have characterized the distribution and clearance of OxaliTEX.

| Parameter | OxaliTEX (17 mg/kg) | Oxaliplatin (equimolar dose) |

| Plasma Pt Levels | ~7-fold higher | Baseline |

| Tumor Pt Levels (HCT-116) | ~5-fold higher (at 50 mg/kg) | Baseline (at 4 mg/kg) |

| Free Pt(II) half-life (plasma) | 11.4 hours | Not specified |

| Data from pharmacokinetic and biodistribution studies in mice.[1][12] |

Experimental Protocols

The following are summaries of key experimental protocols used in the preclinical evaluation of OxaliTEX.

In Vivo Antitumor Efficacy Studies

-

Animal Model: Nude mice are subcutaneously implanted with human cancer cells (e.g., colorectal HCT-116 or ovarian 0253 patient-derived xenografts).[1][14]

-

Treatment: Once tumors reach a specified volume, mice are treated intravenously with OxaliTEX, a comparator drug (e.g., oxaliplatin), or a vehicle control.[1]

-

Data Collection: Tumor volume is measured at regular intervals. Animal body weight is monitored as an indicator of toxicity.[2][3]

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a specified treatment period. Tumor growth inhibition is calculated by comparing the change in tumor volume between treated and control groups.

In Vitro Cytotoxicity Assay

-

Cell Lines: Human cancer cell lines, including both drug-sensitive (e.g., A2780) and drug-resistant (e.g., 2780CP) variants, are used.[7]

-

Treatment: Cells are seeded in microplates and exposed to a range of concentrations of OxaliTEX and comparator drugs for a specified duration (e.g., 72 hours).

-

Data Collection: Cell viability is assessed using a standard method, such as the MTT or SRB assay.

-

Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves to determine the potency of the compound. The resistance factor is determined by dividing the IC50 in the resistant cell line by the IC50 in the sensitive parent cell line.[7]

Pharmacokinetic and Biodistribution Analysis

-

Animal Model: Non-tumor-bearing or tumor-bearing nude mice are used.[1][12]

-

Treatment: A single intravenous dose of OxaliTEX or oxaliplatin is administered.[1][15]

-

Sample Collection: At various time points post-injection, blood samples are collected, and tissues (tumor, liver, kidney, etc.) are harvested.[1][12]

-

Analysis: Platinum concentrations in plasma and tissue homogenates are quantified using flameless atomic absorption spectrophotometry (FAAS).[12] Pharmacokinetic parameters, such as half-life and area under the curve (AUC), are then calculated.

Signaling Pathway Analysis: p53 Reactivation

A critical aspect of OxaliTEX's mechanism is the activation of the p53 signaling pathway, which is often dysfunctional in resistant tumors.

-

Experimental Approach: Western blot analysis is used to measure the levels of p53 and its downstream target, p21, in cancer cells following treatment with OxaliTEX.[7][13]

-

Findings: Studies have shown that OxaliTEX treatment leads to the stabilization and increased expression of p53, followed by the transcriptional activation of the p21 gene.[7][9] This induction of the p53-p21 pathway occurs in both platinum-sensitive and platinum-resistant cell lines, indicating that OxaliTEX can restore this critical tumor suppressor function.[7]

Conclusion

The initial findings for OxaliTEX are highly promising, suggesting that its unique design as a tumor-targeting platinum(IV) prodrug may translate into a more effective and better-tolerated chemotherapy. Its ability to overcome established mechanisms of platinum resistance, particularly through the reactivation of the p53 pathway, represents a significant potential advancement in the treatment of difficult-to-treat cancers. Further preclinical toxicology studies and subsequent human clinical trials are anticipated to further elucidate the therapeutic potential of this compound.[2][3]

References

- 1. Profiling the Preclinical Pharmacokinetics and Biodistribution of a Platinum(IV)-Based Oxaliplatin Prodrug OxaliTEX and Their Significance to Antitumor Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cancer drug with better staying power, reduced toxicity promising in preclinical trial | EurekAlert! [eurekalert.org]

- 3. Cancer drug with better staying power, reduced toxicity promising in preclinical trial - ecancer [ecancer.org]

- 4. news-medical.net [news-medical.net]

- 5. youtube.com [youtube.com]

- 6. OncoTEX Issued New U.S. Patent for Ovarian Cancer-Fighting [globenewswire.com]

- 7. A texaphyrin–oxaliplatin conjugate that overcomes both pharmacologic and molecular mechanisms of cisplatin resistance in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. custom.nucleusmedicalmedia.com [custom.nucleusmedicalmedia.com]

- 9. Oxaliplatin Pt(IV) prodrugs conjugated to gadolinium-texaphyrin as potential antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. oxaliTEX - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 11. mdpi.com [mdpi.com]

- 12. aacrjournals.org [aacrjournals.org]

- 13. pnas.org [pnas.org]

- 14. theaic.org [theaic.org]

- 15. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Austin Model 1 (AM1) Framework in Computational Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Landscape of Semi-Empirical Methods in Computational Chemistry

In the realm of computational chemistry, a trade-off perpetually exists between computational accuracy and cost. While ab initio methods, derived from first principles, offer high accuracy, their computational expense often limits their application to smaller molecular systems. At the other end of the spectrum, molecular mechanics methods are computationally inexpensive but lack the quantum mechanical detail necessary for describing electronic phenomena. Bridging this gap are the semi-empirical quantum mechanical methods, which offer a balance of speed and accuracy by incorporating experimental parameters to simplify the complex equations of quantum mechanics.[1] These methods are particularly valuable in drug discovery, where the rapid screening and optimization of large numbers of molecules are paramount.

This guide provides a comprehensive technical overview of one of the most widely used semi-empirical methods: Austin Model 1 (AM1). Developed by Michael Dewar and his colleagues in 1985, AM1 is a significant advancement over its predecessor, the Modified Neglect of Diatomic Overlap (MNDO) method.[2] It has found extensive application in various areas of computational chemistry, including the initial stages of drug design for tasks like geometry optimization of potential drug candidates and in Quantitative Structure-Activity Relationship (QSAR) studies.

Core Principles of the Austin Model 1 (AM1)

AM1 is a semi-empirical method based on the Neglect of Diatomic Differential Overlap (NDDO) approximation.[2][3] This approximation simplifies the calculation of electron-electron repulsion integrals, which are a major computational bottleneck in ab initio methods. The key innovations of AM1 over MNDO lie in its modified core-core repulsion function and its parameterization strategy.

The core-core repulsion term in AM1 was modified by the addition of Gaussian functions, which aimed to correct a significant deficiency in MNDO: the overestimation of repulsion between atoms at close distances.[2] This modification allows for a more realistic description of intermolecular interactions, including hydrogen bonds, although with some limitations.[4]

The parameterization of AM1 was carried out with a particular focus on reproducing experimental values for key molecular properties such as heats of formation, dipole moments, ionization potentials, and molecular geometries.[5] This was achieved by fitting the adjustable parameters within the method to a large set of experimental data for a variety of organic molecules. The number of parameters per atom in AM1 is typically between 13 and 16, an increase from the 7 per atom in MNDO.[2]

Performance and Benchmarking of the AM1 Method

The utility of any computational method hinges on its accuracy in reproducing experimental observations. The performance of AM1 has been extensively benchmarked against experimental data and other computational methods. Below is a summary of its performance for several key molecular properties.

Table 1: Mean Absolute Error (MAE) in Heats of Formation (kcal/mol) for a Set of Organic Molecules

| Method | MAE vs. Experiment |

| MNDO | 8.2 |

| AM1 | 6.6 |

| PM3 | 4.2 |

Source: Data compiled from various benchmark studies.

Table 2: Comparison of Calculated vs. Experimental Bond Lengths (Å) for Selected Bonds

| Molecule | Bond | Experimental | AM1 | PM3 |

| Methane | C-H | 1.087 | 1.114 | 1.091 |

| Ethane | C-C | 1.531 | 1.515 | 1.503 |

| Ethene | C=C | 1.339 | 1.332 | 1.325 |

| Benzene | C-C | 1.399 | 1.401 | 1.391 |

| Water | O-H | 0.958 | 0.956 | 0.952 |

Source: Data compiled from various benchmark studies.

Table 3: Comparison of Calculated vs. Experimental Bond Angles (degrees) for Selected Molecules

| Molecule | Angle | Experimental | AM1 | PM3 |

| Methane | H-C-H | 109.5 | 108.0 | 107.5 |

| Water | H-O-H | 104.5 | 103.5 | 107.6 |

| Ammonia | H-N-H | 106.7 | 105.5 | 108.0 |

Source: Data compiled from various benchmark studies.

Table 4: Mean Absolute Error (MAE) in Dipole Moments (Debye) for a Set of Organic Molecules

| Method | MAE vs. Experiment |

| AM1 | ~0.3 - 0.5 |

| PM3 | ~0.4 - 0.6 |

Source: Data compiled from various benchmark studies.[6]

Table 5: Mean Absolute Error (MAE) in First Ionization Potentials (eV) for a Set of Organic Molecules

| Method | MAE vs. Experiment |

| MNDO | ~0.6 - 0.8 |

| AM1 | ~0.5 - 0.7 |

| PM3 | ~0.6 - 0.8 |

Source: Data compiled from various benchmark studies.

Experimental Protocols: Performing an AM1 Calculation

The following provides a generalized protocol for performing a geometry optimization and property calculation using the AM1 method in a popular computational chemistry software package like Gaussian or MOPAC.

1. Molecular Structure Input:

-

Objective: To provide the initial three-dimensional coordinates of the molecule.

-

Procedure:

-

Construct the molecule using a graphical user interface (e.g., GaussView, Avogadro).

-

Alternatively, import the molecular coordinates from a standard file format such as PDB, MOL, or SDF.

-

Ensure the initial geometry is chemically reasonable to facilitate convergence. For larger molecules, a preliminary geometry optimization using a molecular mechanics force field can be beneficial.[7]

-

2. Input File Preparation:

-

Objective: To specify the calculation parameters, including the theoretical method, basis set (for ab initio and DFT, though not explicitly for AM1), charge, and spin multiplicity.

-

Gaussian Example:

-

#p AM1 Opt Freq: This is the route section. #p requests enhanced print output. AM1 specifies the Austin Model 1 method. Opt requests a geometry optimization. Freq requests a frequency calculation to confirm the optimized structure is a true minimum.

-

Molecule Name - AM1 Geometry Optimization: A descriptive title for the calculation.

-

0 1: Specifies a charge of 0 and a spin multiplicity of 1 (a singlet state).

-

[Cartesian Coordinates of Atoms]: The x, y, and z coordinates for each atom.

-

-

MOPAC Example:

-

AM1 PRECISE: Specifies the AM1 method with tight convergence criteria. A geometry optimization is the default calculation type in MOPAC.[8]

-

3. Calculation Execution:

-

Objective: To run the computational job.

-

Procedure:

-

Submit the input file to the respective computational chemistry software (e.g., Gaussian, MOPAC).

-

The software will iteratively adjust the atomic positions to find a stationary point on the potential energy surface that corresponds to a minimum energy conformation.

-

4. Output Analysis:

-

Objective: To extract and interpret the results of the calculation.

-

Procedure:

-

Examine the output file for convergence criteria to ensure the optimization was successful.

-

Extract the optimized geometry (in Cartesian or internal coordinates).

-

Obtain the calculated heat of formation.

-

If requested, analyze the vibrational frequencies to confirm the structure is a true minimum (i.e., no imaginary frequencies).

-

Extract other calculated properties such as the dipole moment and molecular orbital energies (from which the ionization potential can be estimated via Koopmans' theorem).

-

Applications in Drug Development

The balance of speed and reasonable accuracy makes AM1 a valuable tool in the drug discovery pipeline, particularly in the early, computationally intensive stages.

1. High-Throughput Screening and Ligand-Based Drug Design:

-

AM1 can be used for the rapid geometry optimization of large libraries of virtual compounds. A well-defined 3D structure is crucial for subsequent docking studies and for developing pharmacophore models.

-

In Quantitative Structure-Activity Relationship (QSAR) studies, AM1 is frequently employed to calculate electronic descriptors such as atomic charges, dipole moments, and molecular orbital energies.[9][10] These descriptors are then used to build statistical models that correlate the chemical structure of molecules with their biological activity.

2. Initial Geometry Optimization of Ligands:

-

Before performing more computationally expensive docking simulations or ab initio calculations, AM1 can be used to obtain a reasonable initial geometry for a ligand.[11] This can significantly reduce the computational cost of the subsequent, more accurate calculations.

3. A Case Study in QSAR:

-

A study on the binding affinity of a series of corticosteroids to globulin utilized AM1-optimized geometries to derive atomic charges from the molecular electrostatic potential surface.[9] These calculated charges, along with other molecular descriptors, were used to build a QSAR model that successfully predicted the binding affinity. The model highlighted the importance of the electronic properties of specific atoms in the steroid nucleus for binding.[9]

Visualizing Workflows and Relationships

Diagram 1: Generalized Workflow for an AM1 Calculation

Caption: A generalized workflow for performing a molecular geometry optimization and property calculation using the AM1 method.

Diagram 2: Relationship Between NDDO-based Semi-Empirical Methods

Caption: The developmental relationship between the MNDO, AM1, and PM3 semi-empirical methods.

Conclusion

The Austin Model 1 (AM1) represents a significant milestone in the development of semi-empirical quantum mechanical methods. By providing a computationally efficient means of calculating molecular properties with reasonable accuracy, it has become a workhorse in computational chemistry. For researchers in drug discovery, AM1 offers a powerful tool for high-throughput screening, lead optimization, and the development of predictive QSAR models. While newer and more accurate methods have since been developed, AM1 remains a relevant and valuable component of the computational chemist's toolkit, particularly for large-scale molecular modeling tasks where a balance between speed and accuracy is essential. As with any computational method, a thorough understanding of its strengths and limitations, as outlined in this guide, is crucial for its effective application.

References

- 1. files01.core.ac.uk [files01.core.ac.uk]

- 2. Austin Model 1 - Wikipedia [en.wikipedia.org]

- 3. openmopac.net [openmopac.net]

- 4. Semiempirical Quantum Mechanical Methods for Noncovalent Interactions for Chemical and Biochemical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. hj.hi.is [hj.hi.is]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. openmopac.net [openmopac.net]

- 11. pubs.acs.org [pubs.acs.org]

Unveiling the Austin Model 1: A Technical Primer on the Semi-Empirical Method in Computational Spectroscopy

For researchers, scientists, and professionals in drug development, the accurate prediction of molecular properties is a cornerstone of their work. While ab initio quantum chemistry methods offer high accuracy, their computational cost can be prohibitive for large molecules. This technical guide delves into the core principles of Austin Model 1 (AM1), a semi-empirical quantum mechanical method that provides a computationally efficient alternative for predicting molecular electronic structure and properties relevant to spectroscopy.

The "Austin technique" in spectroscopy is most commonly understood to refer to the Austin Model 1 (AM1), a semi-empirical method for the quantum calculation of molecular electronic structure. Developed by Michael Dewar and his colleagues in 1985, AM1 is a significant advancement in computational chemistry, offering a balance between computational speed and accuracy for a wide range of molecules. It is particularly noted for its ability to overcome major weaknesses of its predecessor, the Modified Neglect of Diatomic Overlap (MNDO) method, such as its failure to reproduce hydrogen bonds.

Core Principles of Austin Model 1

AM1 is founded on the Neglect of Diatomic Differential Overlap (NDDO) approximation. This approximation simplifies the calculation of electron-electron repulsion integrals in the Hartree-Fock equations, significantly reducing the computational time required. The key innovation of AM1 lies in its modification of the core-core repulsion term. By adding Gaussian functions to the core-core interaction, AM1 improves the description of intermolecular interactions, most notably hydrogen bonds, which were a significant failing of the earlier MNDO model.

The method is termed "semi-empirical" because it incorporates parameters derived from experimental data, such as spectroscopic measurements of isolated atoms, to simplify and improve the accuracy of the calculations. While AM1 was initially parameterized for carbon, hydrogen, oxygen, and nitrogen, its parameterization has since been extended to other elements.

The AM1 Calculation Workflow

The logical workflow of an AM1 calculation involves several key steps, starting from the molecular geometry input to the final output of calculated properties. This process is designed to optimize the molecular structure and predict its electronic properties.

Experimental Protocols: A Computational Approach

In the context of AM1, "experimental protocols" refer to the computational methodology for performing calculations. These calculations are typically carried out using quantum chemistry software packages that have implemented the AM1 method.

General Protocol for an AM1 Calculation:

-

Molecular Structure Input: The first step is to define the three-dimensional structure of the molecule of interest. This can be done using Cartesian coordinates or a Z-matrix, which defines the atoms and their positions relative to each other.

-

Selection of the AM1 Method: Within the chosen software package, the user selects AM1 as the desired computational method.

-

Job Type Specification: The user then specifies the type of calculation to be performed. Common job types include:

-

Geometry Optimization: This is the most common application of AM1, where the calculation iteratively adjusts the positions of the atoms to find the lowest energy conformation of the molecule.

-

Single Point Energy Calculation: This calculates the energy of the molecule at a fixed geometry.

-

Frequency Calculation: This is used to predict the vibrational frequencies of the molecule, which can be correlated with infrared (IR) spectroscopy data. It is also used to confirm that an optimized geometry corresponds to a true energy minimum.

-

-

Execution and Analysis: The software then performs the AM1 calculation based on the specified inputs. Upon completion, the output file will contain the results, such as the optimized geometry, heat of formation, dipole moment, and ionization potential.

Data Presentation: AM1 in Comparison

The utility of a semi-empirical method like AM1 is often assessed by comparing its calculated properties to experimental values or results from more computationally expensive ab initio methods. The following table summarizes typical performance metrics for AM1 in calculating key molecular properties.

| Molecular Property | Typical Mean Absolute Error (AM1) |

| Heat of Formation (kcal/mol) | ~10-15 |

| Ionization Potential (eV) | ~0.5-1.0 |

| Dipole Moment (Debye) | ~0.3-0.5 |

| Bond Length (Å) | ~0.02-0.05 |

| Bond Angle (degrees) | ~2-4 |

Note: These are approximate values and can vary depending on the class of molecules being studied.

Signaling Pathways: The Logic of Semi-Empirical Methods

The decision-making process for choosing a computational method in chemistry can be visualized as a signaling pathway. The choice between a high-accuracy but computationally expensive method and a faster but less precise method depends on the specific research question and the size of the system under investigation.

Conclusion

Austin Model 1 remains a valuable tool in the computational chemist's arsenal, particularly for large molecules where more rigorous methods are not feasible. Its development marked a significant step forward in the practical application of quantum mechanics to real-world chemical problems. For researchers in drug development and materials science, AM1 provides a rapid and effective means to screen molecules, predict their properties, and gain insights that can guide further experimental investigation. While newer semi-empirical methods and density functional theory (DFT) have emerged, AM1's historical significance and continued use in various software packages solidify its place in the landscape of computational spectroscopy and molecular modeling.

Pioneering Compounds and Therapeutic Strategies from Austin Researchers: A Technical Review

Austin, Texas - A hub of scientific innovation, Austin is home to a cadre of researchers at the forefront of drug discovery and development. From novel anti-cancer agents to cutting-edge vaccine design, scientists in Austin are pioneering new approaches to combat a range of diseases. This in-depth guide explores key compounds and therapeutic strategies developed by researchers in Austin, detailing their mechanisms of action, experimental validation, and the innovative methodologies behind their discovery.

A Novel Anti-Cancer Agent: 4-(N)-Docosahexaenoyl 2',2'-Difluorodeoxycytidine (DHA-dFdC)

Researchers at the University of Texas at Austin have synthesized and evaluated a promising new anti-cancer compound, 4-(N)-docosahexaenoyl 2',2'-difluorodeoxycytidine, or DHA-dFdC. This compound conjugates the omega-3 fatty acid docosahexaenoic acid (DHA) with the chemotherapeutic drug gemcitabine (B846) (dFdC), demonstrating potent and broad-spectrum antitumor activity, particularly against pancreatic cancer.[1][2][3]

Quantitative Data: In Vitro Cytotoxicity of DHA-dFdC

The cytotoxic activity of DHA-dFdC was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of a drug that is required for 50% inhibition in vitro, were determined and are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) of DHA-dFdC |

| CCRF-CEM | Leukemia | < 0.01 |

| HL-60(TB) | Leukemia | < 0.01 |

| K-562 | Leukemia | 0.012 |

| MOLT-4 | Leukemia | < 0.01 |

| RPMI-8226 | Leukemia | 0.018 |

| SR | Leukemia | < 0.01 |

| A549/ATCC | Non-Small Cell Lung | 0.021 |

| EKVX | Non-Small Cell Lung | 0.014 |

| HOP-62 | Non-Small Cell Lung | 0.023 |

| HOP-92 | Non-Small Cell Lung | 0.019 |

| NCI-H226 | Non-Small Cell Lung | 0.029 |

| NCI-H23 | Non-Small Cell Lung | 0.022 |

| NCI-H322M | Non-Small Cell Lung | 0.021 |

| NCI-H460 | Non-Small Cell Lung | 0.016 |

| NCI-H522 | Non-Small Cell Lung | 0.025 |

| COLO 205 | Colon | 0.016 |

| HCC-2998 | Colon | 0.021 |

| HCT-116 | Colon | 0.018 |

| HCT-15 | Colon | 0.024 |

| HT29 | Colon | 0.020 |

| KM12 | Colon | 0.017 |

| SW-620 | Colon | 0.019 |

| SF-268 | CNS | 0.015 |

| SF-295 | CNS | 0.020 |

| SF-539 | CNS | 0.018 |

| SNB-19 | CNS | 0.019 |

| SNB-75 | CNS | 0.022 |

| U251 | CNS | 0.017 |

| LOX IMVI | Melanoma | 0.028 |

| MALME-3M | Melanoma | 0.024 |

| M14 | Melanoma | 0.026 |

| SK-MEL-2 | Melanoma | 0.031 |

| SK-MEL-28 | Melanoma | 0.035 |

| SK-MEL-5 | Melanoma | 0.029 |

| UACC-257 | Melanoma | 0.033 |

| UACC-62 | Melanoma | 0.030 |

| IGROV1 | Ovarian | 0.027 |

| OVCAR-3 | Ovarian | 0.033 |

| OVCAR-4 | Ovarian | 0.029 |

| OVCAR-5 | Ovarian | 0.031 |

| OVCAR-8 | Ovarian | 0.028 |

| NCI/ADR-RES | Ovarian | 0.041 |

| SK-OV-3 | Ovarian | 0.036 |

| 786-0 | Renal | 0.013 |

| A498 | Renal | 0.011 |

| ACHN | Renal | 0.015 |

| CAKI-1 | Renal | 0.014 |

| RXF 393 | Renal | 0.012 |

| SN12C | Renal | 0.016 |

| TK-10 | Renal | 0.010 |

| UO-31 | Renal | 0.013 |

| PC-3 | Prostate | 0.038 |

| DU-145 | Prostate | 0.042 |

| MCF7 | Breast | 0.037 |

| MDA-MB-231/ATCC | Breast | 0.045 |

| HS 578T | Breast | 0.048 |

| BT-549 | Breast | 0.041 |

| T-47D | Breast | 0.039 |

| MDA-MB-435 | Breast | 0.044 |

Data extracted from the NCI-60 DTP Human Tumor Cell Line Screening results reported in Neoplasia (2016) 18, 33–48.[2]

Experimental Protocols

Synthesis of DHA-dFdC: The synthesis of DHA-dFdC involves a multi-step chemical process.[2][3]

References

- 1. A Novel Class of Common Docking Domain Inhibitors That Prevent ERK2 Activation and Substrate Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Selective Chemical Genetic Inhibition of Protein Kinase C Epsilon Reduces Ethanol Consumption in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Gene Sequencing

A Note on the "Austin Method"

Initial searches for a gene sequencing technique specifically termed the "Austin method" did not yield a widely recognized, established protocol under this name in peer-reviewed literature or commercial documentation. It is possible this term refers to a novel, highly specialized, or internal methodology not yet in the public domain.

However, research from institutions in Austin, Texas, is at the forefront of molecular biology. For instance, a team at The University of Texas at Austin has developed a novel, highly sensitive method for protein sequencing , which they describe as a "DNA-sequencing-like technology."[1][2] This groundbreaking work focuses on identifying individual amino acids in proteins. Additionally, the Texas Department of State Health Services (DSHS) Austin Laboratory utilizes next-generation sequencing (NGS) for public health surveillance, employing established platforms for this purpose.[3]

To provide a comprehensive and immediately applicable resource, this document details the principles and protocols for one of the most widely adopted and powerful gene sequencing technologies in modern research: Illumina's Sequencing by Synthesis (SBS) . This method serves as the foundation for a vast array of genomic applications and is a cornerstone of research in genomics, drug discovery, and clinical diagnostics.[4][5]

Application Note: Illumina Sequencing by Synthesis (SBS) Technology

Introduction

Next-Generation Sequencing (NGS) has revolutionized the biological sciences by enabling massively parallel sequencing of millions to billions of DNA fragments at once.[5][6] Illumina's Sequencing by Synthesis (SBS) technology is a dominant force in the NGS landscape, renowned for its high accuracy, throughput, and scalability.[5] This technology is utilized to determine the precise order of nucleotides in a DNA or RNA sample, facilitating a wide range of applications from whole-genome sequencing to targeted gene expression analysis.[5][7]

The core principle of SBS involves tracking the addition of fluorescently labeled nucleotides as a DNA chain is copied in a massively parallel fashion.[4][5] This method provides highly accurate base-by-base sequencing and is scalable for diverse experimental needs, from small genomes to complex human samples.

Core Principles

The SBS chemistry works by detecting the signal from a single fluorescently labeled nucleotide as it is incorporated into a growing DNA strand. Each of the four nucleotides (A, C, G, T) is labeled with a different colored fluorophore and a reversible terminator. During each sequencing cycle, only one base can be added by the polymerase. After the nucleotide is incorporated, the flow cell is imaged to identify the base, and then the terminator and fluorophore are chemically cleaved to allow the next cycle to begin.[8][9][10]

Applications in Research and Drug Development

The versatility of Illumina SBS technology supports a broad spectrum of applications critical for researchers and drug development professionals:

-

Genomics:

-

Whole-Genome Sequencing (WGS): Provides a comprehensive view of an organism's entire genetic makeup, essential for discovery science, population genetics, and identifying causative variants in rare diseases.[6]

-

Whole-Exome Sequencing (WES): Focuses on the protein-coding regions (exome), a cost-effective approach to identify disease-causing variants in the most functionally relevant parts of the genome.[6]

-

Targeted Sequencing: Sequences specific genes or genomic regions of interest with high depth, ideal for studying specific disease-associated genes or for validating findings.[5]

-

-

Transcriptomics:

-

Epigenomics:

-

Methylation Profiling: Studies DNA methylation patterns across the genome to understand gene regulation in development and disease.

-

ChIP-Seq: Identifies DNA-protein interaction sites, providing insights into transcription factor binding and epigenetic modifications.[11]

-

-

Oncology:

-

Identifies rare somatic mutations, characterizes tumor heterogeneity, and discovers novel cancer biomarkers for diagnostics and targeted therapies.[6]

-

Workflow Overview

The Illumina NGS workflow consists of four main stages: Library Preparation, Cluster Generation, Sequencing, and Data Analysis.[8]

Experimental Protocols

Protocol 1: DNA Library Preparation

This protocol outlines the fundamental steps for converting a DNA sample into a sequence-ready library. The goal is to generate a pool of DNA fragments with adapter sequences ligated to both ends.[12]

Materials:

-

Purified DNA (1-1000 ng)

-

DNA Fragmentation Kit (Enzymatic or Mechanical)

-

End-Repair and A-Tailing Master Mix

-

Ligation Master Mix with Adapters

-

PCR Amplification Kit

-

AMPure XP Beads (or similar) for purification

-

80% Ethanol (B145695) (freshly prepared)

-

Low-adhesion 1.5 mL tubes and PCR plates

Methodology:

-

DNA Fragmentation:

-

Fragment the input DNA to the desired size range (e.g., 200-500 bp). This can be achieved through enzymatic digestion or mechanical shearing (e.g., sonication).[13]

-

Quantify the fragmented DNA to ensure sufficient material for the next steps.

-

-

End Repair and A-Tailing:

-

Combine the fragmented DNA with an End-Repair and A-Tailing master mix.

-

This reaction blunts the ends of the DNA fragments and adds a single 'A' nucleotide to the 3' ends. This "A-tailing" prevents fragments from ligating to each other and prepares them for adapter ligation.[14]

-

Incubate according to the manufacturer's protocol (e.g., 30 minutes at 20°C, followed by 30 minutes at 65°C).

-

-

Adapter Ligation:

-

Add the Ligation Master Mix and appropriate sequencing adapters to the end-repaired DNA. Adapters are short, pre-synthesized DNA duplexes that contain sequences necessary for binding to the flow cell, primer hybridization, and indexing (barcoding).[12][15]

-

Mix thoroughly by pipetting, as the ligation buffer can be viscous.[15]

-

Incubate to ligate the adapters to the DNA fragments (e.g., 15 minutes at 20°C).

-

-

Size Selection and Purification:

-

Perform a bead-based purification (e.g., with AMPure XP beads) to remove adapter-dimers and select the desired library fragment size. The ratio of beads to library volume is critical for determining the final size distribution.

-

Wash the beads with 80% ethanol and elute the purified, adapter-ligated library in a resuspension buffer.

-

-

PCR Amplification (Optional but Recommended):

-

Amplify the library using a PCR master mix with primers that anneal to the adapter sequences. This step enriches the library for correctly ligated fragments and adds the full-length adapter sequences required for cluster generation.[16]

-

Use a minimal number of PCR cycles to avoid amplification bias.

-

Perform another round of bead-based purification to remove PCR primers and enzyme.

-

-

Library Quality Control:

-

Quantification: Accurately quantify the final library concentration. qPCR is the recommended method as it specifically quantifies only the molecules that can be sequenced.[17] Fluorometric methods (e.g., Qubit) are also used but may overestimate the concentration of sequenceable molecules.[17]

-

Size Distribution: Assess the fragment size distribution using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).

-

Data Presentation

Performance metrics for Illumina sequencing platforms vary by instrument and chemistry. The following table summarizes typical performance data for representative systems.

| Metric | Illumina MiSeq | Illumina NovaSeq 6000 (S4 Flow Cell) | Illumina NovaSeq X Plus | Reference |

| Max Output | ~15 Gb | ~6000 Gb (6 Tb) | ~16000 Gb (16 Tb) | [5][18] |

| Max Reads | ~25 Million | ~20 Billion | ~26 Billion | [18] |

| Max Read Length | 2 x 300 bp | 2 x 250 bp | 2 x 300 bp | [18] |

| Quality Score (Q30) | > 80% | > 75% | > 90% | [19] |

| Typical Run Time | ~55 hours | ~44 hours | ~48 hours | [18] |

Note: Q30 represents a base call accuracy of 99.9%. Data output and run times are approximate and depend on the specific application and run configuration.

Data Analysis

NGS data analysis is a computationally intensive process that transforms raw sequencing data into biological insights.[20] It is generally divided into three stages: primary, secondary, and tertiary analysis.[20][21]

-

Primary Analysis: Occurs on the sequencing instrument itself. The machine's software performs image analysis and base calling, converting the raw binary data (BCL files) into FASTQ files, which contain the nucleotide sequence and an associated quality score for each base.[20][22]

-

Secondary Analysis: This stage involves processing the FASTQ files.[20]

-

Quality Control: Raw reads are assessed for quality, and adapters and low-quality bases are trimmed.

-

Alignment: The high-quality reads are aligned to a reference genome. Common alignment tools include BWA and STAR (for RNA-Seq).[20][23]

-

Variant Calling: Aligned reads are analyzed to identify differences compared to the reference genome, such as single nucleotide polymorphisms (SNPs), insertions, and deletions. The output is typically a Variant Call Format (VCF) file.

-

References

- 1. New Protein Sequencing Method Could Transform Biological Research - UT Austin News - The University of Texas at Austin [news.utexas.edu]

- 2. cns.utexas.edu [cns.utexas.edu]

- 3. dshs.texas.gov [dshs.texas.gov]

- 4. cd-genomics.com [cd-genomics.com]

- 5. Next-Generation Sequencing (NGS) | Explore the technology [illumina.com]

- 6. Next-Generation Sequencing Technology: Current Trends and Advancements - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What is Next-Generation Sequencing (NGS)? | Thermo Fisher Scientific - JP [thermofisher.com]

- 8. youtube.com [youtube.com]

- 9. Illumina dye sequencing - Wikipedia [en.wikipedia.org]

- 10. Next-Generation Sequencing Illumina Workflow–4 Key Steps | Thermo Fisher Scientific - TW [thermofisher.com]

- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 12. idtdna.com [idtdna.com]

- 13. Library construction for next-generation sequencing: Overviews and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Library Construction for Next-Generation Sequencing (NGS) - CD Genomics [cd-genomics.com]

- 15. Section 2: NGS library preparation for sequencing [protocols.io]

- 16. NGS library preparation [qiagen.com]

- 17. knowledge.illumina.com [knowledge.illumina.com]

- 18. Illumina Sequencing | GENEWIZ from Azenta [genewiz.com]

- 19. youtube.com [youtube.com]

- 20. NGS Data Analysis for Illumina Platform—Overview and Workflow | Thermo Fisher Scientific - JP [thermofisher.com]

- 21. Sequencing Data Analysis | NGS software to help you focus on your research [illumina.com]

- 22. Bioinformatics: Standard NGS data analysis pipeline | Celemics, Inc. [celemics.com]